molecular formula C12H18O3 B163789 (+)-7-iso-Jasmonic acid CAS No. 62653-85-4

(+)-7-iso-Jasmonic acid

Cat. No. B163789
CAS RN: 62653-85-4
M. Wt: 210.27 g/mol
InChI Key: ZNJFBWYDHIGLCU-QKMQQOOLSA-N
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Description

(+)-7-iso-Jasmonic acid, or (+)-7-iso-JA, is a jasmonate compound that is a derivative of jasmonic acid. Jasmonates are plant hormones that are involved in plant growth, development, and stress responses. (+)-7-iso-JA is a member of the jasmonate family of compounds and is known to have a wide range of biological activities.

Scientific Research Applications

Bioactive Role in Plant Defense and Development

(+)-7-iso-Jasmonic acid plays a critical role in plant defense and development. It is perceived by the receptor COI1, triggering the degradation of JASMONATE ZIM-DOMAIN (JAZ) proteins, thereby activating the expression of JA-responsive genes (Yan et al., 2016). This compound is part of a set of jasmonate conjugates that function as bioactive molecules in plants, influencing a range of plant defense and developmental processes (Wasternack & Xie, 2010).

Involvement in Plant Stress Responses

Jasmonates, including (+)-7-iso-Jasmonic acid, mediate plant stress responses. They are synthesized from lipid constituents and alter gene expression, playing a significant role in the plant's ability to respond to various stresses (Wasternack & Kombrink, 2010). This process involves the formation of jasmonoyl-isoleucine (JA-Ile), with (+)-7-iso-Jasmonic acid being a key component in this biochemical pathway.

Impact on Plant Growth and Reproductive Processes

The compound is essential for plant growth regulation and responses to environmental cues. It has been specifically identified as a key player in anther and pollen development in plants, indicating its crucial role in the reproductive processes of plants (Stintzi & Browse, 2000).

Role in Jasmonic Acid Signaling Pathway

The jasmonic acid signaling pathway, in which (+)-7-iso-Jasmonic acid is involved, regulates numerous physiological processes in plants, including growth, development, and stress responses (Ruan et al., 2019). This pathway includes biosynthesis, perception, transport, signal transduction, and the action of jasmonates in plants.

Interaction with Other Plant Hormones

Additionally, (+)-7-iso-Jasmonic acid interacts with other plant hormones, indicating its role in a complex signaling network. This interaction involves synergistic and antagonistic effects with hormones such as salicylate, auxin, ethylene, and abscisic acid, demonstrating its multifaceted role in plant physiology (Wasternack, 2007).

properties

IUPAC Name

2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJFBWYDHIGLCU-QKMQQOOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501046909
Record name 7-Isojasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 7-Epijasmonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0303804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(+)-7-iso-Jasmonic acid

CAS RN

62653-85-4
Record name 7-Isojasmonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62653-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Isojasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501046909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
O Miersch, A Meyer, S Vorkefeld… - Journal of plant growth …, 1986 - Springer
The plant growth regulator (−)-jasmonic acid (JA) and its stereoisomer (+)-7-iso-jasmonic acid (7-iso-JA) have been isolated from young fruits ofVicia faba L. and identified by TLC, GC, …
Number of citations: 107 link.springer.com
SC Bhatla, M A. Lal, SC Bhatla - Plant physiology, development and …, 2018 - Springer
… a mixture of (−) JA and its stereoisomer (+)-7-iso-jasmonic acid (+7-iso-JA) in 65–35% ratio (… 12-hydroxy-(+)-7-iso-jasmonic acid, also called as tuberonic acid, has been reported from …
Number of citations: 9 link.springer.com
MJ Mueller, W Brodschelm - Analytical Biochemistry, 1994 - Elsevier
… (3R,7S)-(+)-7-Iso-jasmonic acid was found to be biosynthesized from plant tissue cell cultures upon elicitation. This stereoisomer epimerizes rapidly under alkaline and acidic conditions …
Number of citations: 142 www.sciencedirect.com
W Dathe, HM Kramell, W Daeter, R Kramell… - Journal of Plant Growth …, 1993 - Springer
Jasmonic acid (JA) permeates the plasma membrane of mesophyll cells by diffusion as the lipophilic undissociated JAH molecule probably without the participation of a saturable …
Number of citations: 16 link.springer.com
WP Suza, ML Rowe, M Hamberg, PE Staswick - Planta, 2010 - Springer
… Preparation of (+)-7-iso-jasmonic acid and (−)-jasmonic acid (+)-7-iso-Jasmonic acid and (−)-jasmonic acid were prepared starting from commercially available (±)-JA by a multi-step …
Number of citations: 98 link.springer.com
W Dathe, C Schindler, G Schneider, J Schmidt… - Phytochemistry, 1991 - Elsevier
… In addition to JA, its isomer (+ )-7-iso-jasmonic acid (7iso-JA, 2) is also known to occur naturally and to show similar biological activities [4,5]. The natural occurrence of many JA related …
Number of citations: 44 www.sciencedirect.com
O Miersch, G Sembdner, K Schreiber - Phytochemistry, 1989 - Elsevier
In addition to the known plant growth regulators (−)-jasmonic acid and (+)-7-iso-jasmonic acid, three structurally related cyclopentanoidal C 12 -acids have been isolated from immature …
Number of citations: 69 www.sciencedirect.com
R Kramell, R Atzorn, G Schneider, O Miersch… - Journal of Plant Growth …, 1995 - Springer
… J Plant Growth Regul 10:17-25 Miersch O, Preiss A, Sembdner G, Schreiber K (1987) (+)-7iso-Jasmonic acid and related compounds from Botryodiplodia theobromae. Phytochemistry …
Number of citations: 155 link.springer.com
O Miersch, J Schmidt, G Sembdner, K Schreiber - Phytochemistry, 1989 - Elsevier
… Some other metabolites possessing the 7-iso-configuration have already been described as (+)11,12-didehydro-7-iso-jasmonic acid, (+)-9,10-dihydro7-iso-jasmonic acid and cucurbic …
Number of citations: 46 www.sciencedirect.com
S Fonseca, A Chini, M Hamberg, B Adie… - Nature chemical …, 2009 - nature.com
Hormone-triggered activation of the jasmonate signaling pathway in Arabidopsis thaliana requires SCF COI1 -mediated proteasome degradation of JAZ repressors. (−)-JA-L-Ile is the …
Number of citations: 988 www.nature.com

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